molecular formula C36H24O4 B14301776 (Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] CAS No. 123853-70-3

(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]

Cat. No.: B14301776
CAS No.: 123853-70-3
M. Wt: 520.6 g/mol
InChI Key: QYIKXRMSBTVJOL-UHFFFAOYSA-N
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Description

(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] is an organic compound characterized by its complex aromatic structure It consists of a naphthalene core substituted at the 2 and 6 positions with bis(4-phenoxyphenyl)methanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] typically involves the reaction of naphthalene-2,6-dicarboxylic acid with 4-phenoxybenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of (Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-phenoxyphenyl)methanone
  • Naphthalene-2,6-diyl bis(4-methylbenzenesulfonate)

Uniqueness

(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone] is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and potential for diverse applications in various fields.

Properties

123853-70-3

Molecular Formula

C36H24O4

Molecular Weight

520.6 g/mol

IUPAC Name

[6-(4-phenoxybenzoyl)naphthalen-2-yl]-(4-phenoxyphenyl)methanone

InChI

InChI=1S/C36H24O4/c37-35(25-15-19-33(20-16-25)39-31-7-3-1-4-8-31)29-13-11-28-24-30(14-12-27(28)23-29)36(38)26-17-21-34(22-18-26)40-32-9-5-2-6-10-32/h1-24H

InChI Key

QYIKXRMSBTVJOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6

Origin of Product

United States

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